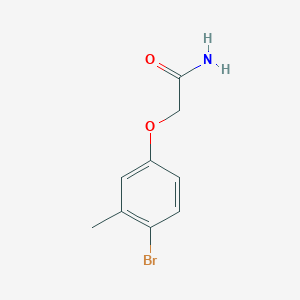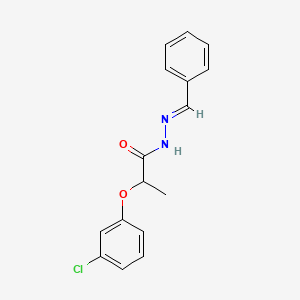![molecular formula C17H16N2O6 B5854424 methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5854424.png)
methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBA is a synthetic compound that is commonly used in pharmaceutical research, particularly in the development of drugs that target specific cellular pathways.
Mecanismo De Acción
The mechanism of action of methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of specific cellular pathways. methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, cyclooxygenase-2, and phospholipase A2. methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate inhibits the activity of acetylcholinesterase, cyclooxygenase-2, and phospholipase A2. methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In vivo studies have shown that methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate exhibits anti-inflammatory, anti-tumor, and anti-microbial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate has several advantages for use in lab experiments. methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate is a synthetic compound that can be easily synthesized using a variety of methods. methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate is also stable and can be stored for extended periods of time without degradation. However, methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate has some limitations for use in lab experiments. methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate is a relatively new compound and its mechanism of action is not fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate.
Direcciones Futuras
There are several future directions for research on methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate. One area of research is the development of methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate-based drugs for the treatment of neurological disorders such as Alzheimer's disease. methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function. Another area of research is the development of methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate-based drugs for the treatment of inflammatory disorders such as rheumatoid arthritis. methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, further research is needed to fully elucidate the mechanism of action of methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate and to identify any potential side effects or toxicity associated with its use.
Conclusion:
In conclusion, methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate has been extensively studied for its potential use in pharmaceutical research, particularly in the development of drugs that target specific cellular pathways. methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, and has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease. Further research is needed to fully elucidate the mechanism of action of methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate and to identify any potential side effects or toxicity associated with its use.
Métodos De Síntesis
Methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate can be synthesized using a variety of methods, including the reaction of 3-methyl-4-nitrophenol with ethyl chloroformate, followed by reaction with 2-aminobenzoic acid and methanol. This reaction produces methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate as a white crystalline powder with a melting point of 132-134°C. Other methods of synthesis include the reaction of 3-methyl-4-nitrophenol with methyl chloroformate, followed by reaction with 2-aminobenzoic acid and methanol.
Aplicaciones Científicas De Investigación
Methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate has been extensively studied for its potential applications in various fields of scientific research. In pharmaceutical research, methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease. methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function.
Propiedades
IUPAC Name |
methyl 2-[[2-(3-methyl-4-nitrophenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-11-9-12(7-8-15(11)19(22)23)25-10-16(20)18-14-6-4-3-5-13(14)17(21)24-2/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDAOWSHAREXIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[2-(3-methyl-4-nitrophenoxy)acetyl]amino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5854344.png)





![N-ethyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5854381.png)
![1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5854392.png)


![ethyl [(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5854430.png)
![1-cyclohexyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854441.png)
![3-[1-(3-acetylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5854445.png)
